molecular formula C11H11N B11950789 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- CAS No. 61346-80-3

1,4-Methanonaphthalene-5-amine, 1,4-dihydro-

Cat. No.: B11950789
CAS No.: 61346-80-3
M. Wt: 157.21 g/mol
InChI Key: RRCPJARHHBDAEN-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, characterized by the presence of a methano bridge and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- can be achieved through several synthetic routes. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene-5,8-diol. This process involves direct photolysis, leading to the formation of tetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene-8,11-diol .

Industrial Production Methods

continuous-flow processes have been developed for similar compounds, such as 5-nitro-1,4-dihydro-1,4-methanonaphthalene . These methods typically involve the use of continuous-flow reactors to ensure safe and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted naphthalene derivatives.

Scientific Research Applications

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the methano bridge and naphthalene core provide structural rigidity and stability. These features enable the compound to interact with specific enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-1,4-methanonaphthalene: A structurally similar compound without the amine group.

    1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A diol derivative with additional hydroxyl groups.

    5-Nitro-1,4-dihydro-1,4-methanonaphthalene: A nitro-substituted derivative.

Uniqueness

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable target for research and development.

Properties

CAS No.

61346-80-3

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-amine

InChI

InChI=1S/C11H11N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6,12H2

InChI Key

RRCPJARHHBDAEN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C=CC=C3N

Origin of Product

United States

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